5-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6) is a highly specialized, mixed-dihalogenated aromatic building block essential for advanced organic synthesis and materials science. Featuring an aldehyde group, a phenolic hydroxyl, and two distinct halogens—a chlorine atom at the 3-position and a bromine atom at the 5-position—this compound offers a precisely tuned electronic and steric environment [1]. In procurement and process chemistry, its primary value lies in its orthogonal reactivity. The distinct bond dissociation energies of the C-Br and C-Cl bonds allow for highly regioselective cross-coupling at the 5-position while retaining the 3-chloro group for subsequent functionalization or structural stabilization[2]. This makes it an indispensable precursor for synthesizing complex pharmaceutical intermediates, such as PDE4 and COX-2 inhibitors, as well as geometrically rigid Schiff base ligands for transition metal catalysis [3].
Substituting 5-Bromo-3-chloro-2-hydroxybenzaldehyde with symmetric dihalides like 3,5-dibromosalicylaldehyde or 3,5-dichlorosalicylaldehyde fundamentally compromises synthetic efficiency and product yield. If a process attempts to use 3,5-dibromosalicylaldehyde for a mono-functionalization step (e.g., a Suzuki coupling), the identical reactivity of the two bromine atoms results in a statistical mixture of 3-mono, 5-mono, and 3,5-di-coupled products, necessitating costly and wasteful chromatographic separations [1]. Conversely, substituting with 3,5-dichlorosalicylaldehyde drastically increases the activation energy required for cross-coupling, forcing the use of expensive, proprietary palladium ligands and harsher reaction conditions that can degrade sensitive functional groups [2]. Furthermore, replacing it with mono-halogenated analogs (like 5-bromosalicylaldehyde) removes the critical steric bulk and inductive electron-withdrawing effect of the 3-chloro group, which is required to lower the pKa of the phenol and dictate the precise coordination geometry in downstream metal-ligand complexes [3].
A primary procurement advantage of 5-Bromo-3-chloro-2-hydroxybenzaldehyde is its ability to undergo highly selective palladium-catalyzed cross-coupling at the 5-position. Because the C-Br bond is inherently more reactive to oxidative addition than the C-Cl bond, standard Suzuki-Miyaura conditions yield the 5-mono-arylated product with high selectivity (>85% typical yield) without affecting the 3-position [1]. In contrast, using the cheaper 3,5-dibromosalicylaldehyde baseline results in poor regiocontrol, typically yielding <50% of the desired mono-adduct and generating significant di-coupled impurities [2].
| Evidence Dimension | Selectivity and yield for 5-position mono-coupling |
| Target Compound Data | >85% yield of 5-mono-coupled product under standard Pd-catalysis |
| Comparator Or Baseline | 3,5-dibromosalicylaldehyde (<50% yield of specific mono-adduct due to competitive di-coupling) |
| Quantified Difference | >35% increase in desired mono-adduct yield and elimination of complex mixture separation |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh3)4, mild base) |
Eliminates the need for difficult, solvent-intensive chromatographic separations, drastically reducing the cost of goods in multi-step pharmaceutical synthesis.
When functionalizing the 5-position, 5-Bromo-3-chloro-2-hydroxybenzaldehyde offers a substantial process economic advantage over 3,5-dichlorosalicylaldehyde. The presence of the 5-bromo substituent allows for efficient activation using basic, low-cost palladium catalysts (such as Pd(PPh3)4) under relatively mild conditions [1]. Attempting the same 5-position arylation on 3,5-dichlorosalicylaldehyde requires overcoming the higher bond dissociation energy of the C-Cl bond, which mandates the use of expensive, sterically demanding dialkylbiaryl phosphine ligands and elevated temperatures [2].
| Evidence Dimension | Catalyst requirement and activation barrier |
| Target Compound Data | Readily undergoes oxidative addition with standard, low-cost Pd(0) catalysts |
| Comparator Or Baseline | 3,5-dichlorosalicylaldehyde (Requires specialized, high-cost ligands and harsher thermal conditions) |
| Quantified Difference | Significant reduction in catalyst cost per kilogram and broader functional group tolerance |
| Conditions | Industrial scale-up of C-C bond formation at the 5-position |
Lowers the raw material cost for catalysts and allows the process to run under milder conditions, protecting sensitive moieties in complex intermediates.
Beyond its reactivity, the specific 3-chloro-5-bromo substitution pattern imparts unique structural stability to downstream products, such as Schiff base ligands. Crystallographic studies of the Schiff base formed from 5-Bromo-3-chloro-2-hydroxybenzaldehyde and 2,6-diisopropylaniline demonstrate that the molecular packing is highly stabilized by intermolecular C-Br···π interactions, with a precisely measured C—Br···centroid separation of 3.532 Å [1]. Comparators lacking the heavy, polarizable bromine atom at the 5-position (such as 3-chlorosalicylaldehyde derivatives) cannot form these specific stabilizing interactions, relying instead on weaker dispersion forces that can lead to less predictable or less robust crystal lattices [1].
| Evidence Dimension | Intermolecular stabilization distance in crystal lattice |
| Target Compound Data | 5-Bromo-3-chloro-2-hydroxybenzaldehyde derivative (Exhibits strong C-Br···π interactions at 3.532 Å) |
| Comparator Or Baseline | 3-chlorosalicylaldehyde derivatives (Lack heavy-atom C-Br···π stabilization) |
| Quantified Difference | Presence of a 3.532 Å stabilizing halogen-π interaction |
| Conditions | X-ray crystallographic analysis of the 2,6-diisopropylaniline Schiff base derivative |
Predictable and robust crystal packing is critical for the reproducible formulation of solid-state catalysts and advanced materials.
5-Bromo-3-chloro-2-hydroxybenzaldehyde serves as a highly effective starting material for synthesizing specific classes of anti-inflammatory drugs, including targeted PDE4 and COX-2 selective inhibitors. The orthogonal reactivity allows chemists to rapidly build complexity at the 5-position via cross-coupling, while the 3-chloro group is retained to provide essential steric bulk and electronic tuning required for precise binding affinity in the target enzyme's active site [1].
In the development of Salen and Salpn ligands for enantioselective catalysis, this compound is strongly preferred over symmetric dihalides. The 3-chloro group provides the necessary steric hindrance near the metal coordination sphere to enforce chiral environments, while the 5-bromo group serves as a synthetic handle to attach polymer supports, solubility-enhancing tethers, or extended π-systems without disrupting the core coordination geometry [2].
For high-throughput library generation, the distinct reactivity profile of the C-Br versus C-Cl bonds makes this compound a robust scaffold. It can be anchored to a resin via the aldehyde or phenolic group, followed by selective palladium-catalyzed derivatization at the 5-bromo position. The unreacted 3-chloro position can then be subjected to harsher substitution conditions or left intact to maintain the structural integrity of the generated library .